molecular formula C10H12BrNO3 B13545663 Ethyl 2-amino-3-bromo-6-methoxybenzoate

Ethyl 2-amino-3-bromo-6-methoxybenzoate

Cat. No.: B13545663
M. Wt: 274.11 g/mol
InChI Key: CFMPRYZNSKGCHX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-bromo-6-methoxybenzoate is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-bromo-6-methoxybenzoate typically involves the bromination of ethyl 2-amino-6-methoxybenzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining the temperature at room temperature and stirring the reaction mixture for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-bromo-6-methoxybenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the amino group to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation. The reactions are usually performed in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.

    Reduction Reactions: Products include dehalogenated benzoates or reduced amine derivatives.

Scientific Research Applications

Ethyl 2-amino-3-bromo-6-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-bromo-6-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-amino-3-bromo-6-methoxybenzoate can be compared with other similar compounds such as:

    Ethyl 2-amino-6-bromo-3-methoxybenzoate: Similar structure but with different positions of the bromine and methoxy groups.

    Methyl 2-amino-3-bromo-5-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-bromo-6-methoxybenzoate: Lacks the amino group, making it less reactive in certain types of reactions.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

ethyl 2-amino-3-bromo-6-methoxybenzoate

InChI

InChI=1S/C10H12BrNO3/c1-3-15-10(13)8-7(14-2)5-4-6(11)9(8)12/h4-5H,3,12H2,1-2H3

InChI Key

CFMPRYZNSKGCHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)Br)OC

Origin of Product

United States

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